molecular formula C2H6N3PS B14701059 Phosphinothioic azide, dimethyl- CAS No. 27260-90-8

Phosphinothioic azide, dimethyl-

Cat. No.: B14701059
CAS No.: 27260-90-8
M. Wt: 135.13 g/mol
InChI Key: VUIJPBAAXXFTDS-UHFFFAOYSA-N
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Description

Contextualization within Organophosphorus Chemistry and Azide (B81097) Chemistry

Dimethylphosphinothioic azide is a fascinating hybrid molecule that sits (B43327) at the intersection of two major branches of chemistry: organophosphorus chemistry and azide chemistry. Organophosphorus compounds are characterized by a phosphorus-carbon bond and are integral to numerous applications, from catalysis to materials science. The phosphorus center in dimethylphosphinothioic azide is pentavalent and bears two methyl groups, a sulfur atom, and an azide group. This specific arrangement of atoms imparts a unique electronic and steric environment to the molecule, influencing its reactivity.

The azide functional group (-N3) is a high-energy moiety known for its diverse reactivity. organic-chemistry.org Azides are widely used in organic synthesis, particularly in the construction of nitrogen-containing heterocycles and in "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. organic-chemistry.org The incorporation of an azide group into a phosphinothioic framework, as seen in dimethylphosphinothioic azide, suggests a rich and complex reaction chemistry, combining the properties of both functional groups.

Significance of the Dimethylphosphinothioic Azide Moiety in Synthetic Methodologies

The synthetic utility of the dimethylphosphinothioic azide moiety is largely derived from the characteristic reactions of the azide group, which can be modulated by the attached organophosphorus fragment. Key synthetic transformations involving azides include the Staudinger reaction, azide-alkyne cycloadditions, and reactions with various nucleophiles and electrophiles.

The Staudinger reaction , for instance, involves the reaction of an azide with a phosphine (B1218219) to form an aza-ylide, which can then be hydrolyzed to an amine or reacted with a carbonyl compound to form an imine. nih.gov While specific studies on dimethylphosphinothioic azide in this context are not widely documented, the presence of the phosphinothioic group could influence the reactivity and stability of the intermediate phosphazide (B1677712).

Azide-alkyne cycloadditions , particularly the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) variants, are powerful methods for the synthesis of triazoles. nih.gov The electronic nature of the substituent on the azide can significantly impact the rate and regioselectivity of these reactions. The dimethylphosphinothioic group would be expected to exert a distinct electronic effect compared to more common alkyl or aryl azides.

Furthermore, the azide group can serve as a precursor to highly reactive nitrenes upon thermal or photochemical decomposition. These nitrenes can undergo a variety of transformations, including C-H insertion and addition to double bonds, offering pathways to complex molecular architectures. The nature of the phosphinothioic substituent would likely influence the generation and reactivity of the resulting nitrene.

Historical Evolution of Phosphinothioic Azide Reagents in Organic Synthesis

The development of phosphinothioic azide reagents is part of the broader history of organophosphorus compounds in synthesis. A landmark in this area was the introduction of diphenyl phosphorazidate (DPPA) in 1972. tcichemicals.com DPPA quickly became a versatile reagent for a wide range of transformations, including the Curtius rearrangement, peptide synthesis, and the conversion of alcohols to azides. tcichemicals.com

The success of DPPA highlighted the synthetic potential of the phosphinoyl azide moiety. While the history of dimethylphosphinothioic azide itself is less documented in seminal literature, its conceptual development follows from the principles established by reagents like DPPA. The substitution of the phenoxy groups in DPPA with methyl groups in dimethylphosphinothioic azide would alter the reagent's steric and electronic properties, potentially offering different reactivity profiles and substrate scopes. The exploration of such structural variations is a common theme in the development of new synthetic reagents, aiming to fine-tune reactivity and improve performance in specific applications. The synthesis of various organic azides from alcohols using reagents like 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) has also contributed to the broader understanding and availability of azide-containing building blocks for chemical synthesis. organic-chemistry.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27260-90-8

Molecular Formula

C2H6N3PS

Molecular Weight

135.13 g/mol

IUPAC Name

azido-dimethyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C2H6N3PS/c1-6(2,7)5-4-3/h1-2H3

InChI Key

VUIJPBAAXXFTDS-UHFFFAOYSA-N

Canonical SMILES

CP(=S)(C)N=[N+]=[N-]

Origin of Product

United States

Synthetic Pathways and Preparation of Dimethylphosphinothioic Azide

Strategies for the Synthesis of Dimethylphosphinothioic Azide (B81097) (Mpt-N₃)

The primary and most direct strategy for the synthesis of dimethylphosphinothioic azide involves the nucleophilic substitution of a suitable leaving group on a dimethylphosphinothioic precursor with an azide source. This approach is favored for its efficiency and the ready availability of the starting materials. The most common precursor is dimethylphosphinothioic chloride, where the chloride ion serves as an excellent leaving group. The reaction is typically carried out using an alkali metal azide, such as sodium azide, in an appropriate solvent.

The general reaction scheme can be represented as:

(CH₃)₂P(S)Cl + NaN₃ → (CH₃)₂P(S)N₃ + NaCl

The success of this synthesis hinges on the selection of the solvent and reaction conditions that facilitate the dissolution of the azide salt and promote the substitution reaction while minimizing potential side reactions.

Synthesis from Related Phosphinothioic Precursors

The synthesis of dimethylphosphinothioic azide is most effectively achieved from its corresponding phosphinothioic halide. This method is a well-established route for the preparation of various organophosphorus azides.

Preparation from Dimethylphosphinothioic Chloride

The reaction of dimethylphosphinothioic chloride with sodium azide is the most direct and widely employed method for the preparation of dimethylphosphinothioic azide. This reaction is analogous to the synthesis of other phosphinoyl and phosphinothioyl azides, such as the widely used peptide coupling reagent, diphenyl phosphorazidate (DPPA). tcichemicals.com

The synthesis is typically performed by dissolving dimethylphosphinothioic chloride in a polar aprotic solvent, such as acetone, and then adding a stoichiometric amount or a slight excess of sodium azide. tcichemicals.com The reaction mixture is stirred, often at room temperature, until the starting material is consumed. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

Upon completion, the sodium chloride byproduct, which is insoluble in many organic solvents, can be removed by filtration. The resulting solution containing the desired dimethylphosphinothioic azide can then be concentrated under reduced pressure to yield the crude product. Further purification, if necessary, can be achieved by distillation or chromatography.

Parameter Condition Rationale
Starting Material Dimethylphosphinothioic chlorideReadily available and highly reactive towards nucleophilic substitution.
Reagent Sodium azide (NaN₃)Common, inexpensive, and effective source of the azide nucleophile.
Solvent AcetoneEffectively dissolves both the organic substrate and the azide salt to a sufficient extent, facilitating the reaction.
Temperature Room temperatureGenerally sufficient for the reaction to proceed at a reasonable rate without promoting decomposition of the product.
Work-up FiltrationSimple and effective method to remove the insoluble sodium chloride byproduct.

Reactivity and Reaction Mechanisms of Dimethylphosphinothioic Azide

Participation in Click Chemistry and Cycloaddition Reactions

1,3-Dipolar Cycloadditions Involving the Azide (B81097) Moiety

The azide group of dimethylphosphinothioic azide can act as a 1,3-dipole in cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. wikipedia.orgnumberanalytics.com This type of reaction, often referred to as the Huisgen 1,3-dipolar cycloaddition, is a powerful method for the synthesis of five-membered heterocyclic rings. wikipedia.orgnumberanalytics.comorganic-chemistry.org The reaction proceeds in a concerted [4+2] cycloaddition mechanism, where the 4 π-electrons of the azide and the 2 π-electrons of the dipolarophile combine to form a new ring. organic-chemistry.org The stereochemistry of the dipolarophile is retained in the product, indicating a concerted process. organic-chemistry.org

When dimethylphosphinothioic azide reacts with an alkyne, the product is a 1,2,3-triazole. This specific transformation is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. wikipedia.orgresearchgate.net The reaction's regioselectivity can be influenced by both electronic and steric factors of the substituents on the alkyne. organic-chemistry.org

In an interesting variation, an inorganic version of this click reaction has been demonstrated between a metal-azide (Ph3PAuN3) and a metal-acetylide (Ph3PAuC≡CPh), highlighting the fundamental nature of this cycloaddition. rsc.org

Catalyzed Azide-Alkyne Cycloadditions (e.g., Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC))

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective variant of the Huisgen 1,3-dipolar cycloaddition, yielding exclusively 1,4-disubstituted 1,2,3-triazoles. researchgate.netnih.gov This reaction is a prime example of click chemistry and has found widespread application in various fields, including medicinal chemistry and materials science. researchgate.netnih.gov The use of a copper(I) catalyst dramatically accelerates the reaction rate compared to the uncatalyzed version. nih.gov

The catalytic cycle is proposed to involve the formation of a copper(I) acetylide intermediate. researchgate.netnih.gov This intermediate then reacts with the azide in a stepwise manner to form a six-membered copper-containing ring, which subsequently rearranges to the stable triazole product and regenerates the catalyst. nih.gov

Various copper sources can be used, including Cu(I) salts like CuI and CuBr, or by in situ reduction of Cu(II) salts using a reducing agent like sodium ascorbate. nih.govmdpi.com The choice of ligand for the copper ion can also influence the reaction's efficiency. nih.gov The reaction can be performed in a variety of solvents, including sustainable options like glycerol (B35011) and deep eutectic solvents. mdpi.com

A novel three-component ligand system has been developed to enhance the efficiency of CuAAC, particularly for applications like radiometal labeling, by improving reaction kinetics and facilitating the removal of the copper catalyst.

Strain-Promoted Azide-Alkyne Cycloadditions (SPAAC)

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a powerful bioorthogonal reaction that proceeds without the need for a metal catalyst. nih.gov This is a significant advantage for in vivo applications where the toxicity of copper is a concern. iris-biotech.de The driving force for this reaction is the ring strain of a cyclooctyne (B158145), which readily reacts with an azide to form a stable triazole. magtech.com.cn

The reactivity of the cyclooctyne can be tuned by modifying its structure. For instance, the introduction of electron-withdrawing groups, such as fluorine atoms, can significantly increase the reaction rate. nih.gov The development of various substituted cyclooctynes, like dibenzocyclooctynol (DIBO) and diazacyclononynes (DACNs), has expanded the toolkit for SPAAC, offering improved reaction kinetics and stability. iris-biotech.denih.gov These reactions are highly efficient and can be carried out in complex biological environments without interfering with native biochemical processes. nih.gov

Cycloalkyne TypeKey Features
DIBO Reacts exceptionally fast with azides. Can be modified to create fluorescent probes. nih.gov
DIFO Fluorinated cyclooctyne with dramatically increased reaction rates. nih.gov
DACNs Possess high thermal and chemical stability with high reactivity and increased hydrophilicity. iris-biotech.de

Staudinger Ligation Approaches

The Staudinger ligation is a chemical reaction that forms an amide bond between a phosphinothioester and an azide. nih.govorganic-chemistry.org This reaction is a modification of the classic Staudinger reaction, where an azide is reduced to an amine by a phosphine (B1218219). thermofisher.comorganic-chemistry.org In the ligation variant, an electrophilic trap is positioned on the phosphine to intercept the aza-ylide intermediate, leading to the formation of a stable amide linkage. sigmaaldrich.com

This reaction is highly chemoselective and the reacting functional groups are orthogonal to most biological moieties, making it a valuable tool for chemical biology, particularly for the synthesis of proteins and peptides. sigmaaldrich.comnih.gov The traceless nature of the Staudinger ligation, meaning no atoms from the phosphine reagent are incorporated into the final product, is a significant advantage. organic-chemistry.org

The development of water-soluble phosphinothiols has enabled the Staudinger ligation to be performed in aqueous environments, further expanding its utility for biological applications. nih.gov The reaction proceeds through the formation of an iminophosphorane, which then undergoes intramolecular cyclization and subsequent hydrolysis to yield the amide product and a phosphine oxide byproduct. organic-chemistry.orgsigmaaldrich.com

ReactionReactantsProductKey Feature
Staudinger Ligation Phosphinothioester, AzideAmideForms a stable amide bond tracelessly. nih.govorganic-chemistry.org
Classic Staudinger Reaction Phosphine, AzideAmine, Phosphine OxideMild reduction of an azide to an amine. organic-chemistry.org

Nucleophilic Reactivity of the Azide Anion in Related Systems

The azide anion (N₃⁻) is a potent nucleophile and can be used to synthesize organic azides, including phosphinothioic azides, through nucleophilic substitution reactions. A common method involves the reaction of an appropriate halide with sodium azide (NaN₃). tutorchase.com

In the context of phosphorus compounds, dimethylphosphinothioic azide is typically synthesized by treating dimethylphosphinothioic chloride with sodium azide. The azide anion displaces the chloride ion from the phosphorus center in a nucleophilic substitution reaction. This reaction is generally carried out in a polar solvent to facilitate the dissolution of the azide salt and promote the nucleophilic attack. tutorchase.com

It is important to handle azides with care as they can be hazardous. tutorchase.com The "Azide-Wittig" reaction is a more recent development that showcases the versatility of azides in organic synthesis, leading to the formation of triazabutadienes. nih.gov

Advanced Applications in Complex Chemical Synthesis and Molecular Assembly

Chemo-Enzymatic and Solid-Phase Glycopeptide Synthesis

The synthesis of glycopeptides, which are peptides bearing carbohydrate moieties, is a challenging field that combines the complexities of both peptide and carbohydrate chemistry. Phosphinothioic azide (B81097), dimethyl- has been instrumental in developing efficient methods for creating these intricate structures.

A significant application of dimethylphosphinothioic azide is in the "dimethylphosphinothioic mixed anhydride (B1165640) (Mpt-MA)" method for peptide synthesis. This methodology has been successfully applied to the solid-phase synthesis of peptides containing N-acetylglucosamine (GlcNAc) linked to an asparagine residue. scispace.com In a notable example, N-acetylglucosaminyl Peptide T, an analog of a peptide that can block HIV infection of human T-cells, was synthesized using this approach. scispace.com The process involves the chemical synthesis of an N-acetylglucosaminyl peptide on a solid support, which can then be used in subsequent enzymatic reactions. scispace.com This chemo-enzymatic strategy begins with the solid-phase chemical synthesis of a peptide where an N-acetylglucosamine moiety is bound to an asparaginyl residue. scispace.com

A key advantage of the dimethylphosphinothioic mixed anhydride method is its ability to integrate sugar moieties into peptides without the need for protecting the hydroxyl groups on the carbohydrate. scispace.com Typically, the numerous hydroxyl groups on a sugar molecule must be chemically "capped" with protecting groups to prevent unwanted side reactions during synthesis, a process that adds multiple steps and complexity. The use of Fmoc-N-acetylglucosaminyl asparagine with the dimethylphosphinothioic mixed anhydride method circumvents this requirement, allowing for a high-yield preparation of the glycosylated peptide with unprotected sugar hydroxyls. scispace.com This streamlined approach represents a significant simplification of traditional glycopeptide synthesis protocols.

Total Synthesis of Peptides and Oligosaccharides Utilizing Azide Chemistry

Azide chemistry is a cornerstone of modern bioconjugation and complex molecule synthesis. While azides are widely used, the application of dimethylphosphinothioic azide is noted in specific synthetic contexts.

The synthesis of glycosylated Peptide T (Ala-Ser-Thr-Thr-Thr-Asn(GlcNAc)-Tyr-Thr) is a prime example of a peptide synthesis facilitated by the dimethylphosphinothioic mixed anhydride method. scispace.com This chemical synthesis is the first step in a chemo-enzymatic pathway, where the resulting N-acetylglucosaminyl peptide is then subjected to enzymatic transglycosylation to attach a more complex oligosaccharide. scispace.com This demonstrates the reagent's utility in creating specific, modified peptide building blocks for larger molecular assemblies. While this specific reagent is effective for such syntheses, the broader use of azide-containing amino acids is a common strategy in solid-phase peptide synthesis (SPPS). scispace.comnih.gov These azido (B1232118) acids serve as versatile building blocks, as the azide group is stable throughout the synthesis and can be later modified through bioorthogonal reactions. scispace.com

Synthesis of Phosphoramidates and Related Organophosphorus Compounds via Phosphoryl Azides

Phosphoryl azides, including dimethylphosphinothioic azide, are valuable precursors for the synthesis of phosphoramidates, a class of organophosphorus compounds with significant applications in medicinal and materials chemistry. nih.gov A facile and efficient method for creating phosphoramidates involves the direct amination of phosphoryl azides. nih.gov This approach offers a new way to form the critical P-N bond. nih.gov

The reaction proceeds by heating a phosphoryl azide with a primary or secondary amine, often in a solvent like DMF, to yield the corresponding phosphoramidate (B1195095) in good to excellent yields. nih.gov This method avoids the need for metal catalysts and is tolerant of a variety of functional groups on the amine partner. nih.gov Research has shown that the reaction conditions can be optimized; for instance, a study using diphenyl phosphoryl azide found that a temperature of 120 °C for 12 hours provided the optimal conditions for the reaction with n-propylamine. nih.gov

Table 1: Synthesis of Various Phosphoramidates via Amination of Diphenyl Phosphoryl Azide This table presents data for the related compound Diphenyl Phosphoryl Azide as a representative example of phosphoryl azide reactivity.

EntryAmineProductYield (%)
1n-PropylamineN-propyl-P,P-diphenylphosphinic amide82
2IsopropylamineN-isopropyl-P,P-diphenylphosphinic amide75
3CyclohexylamineN-cyclohexyl-P,P-diphenylphosphinic amide88
4AnilineN,P,P-triphenylphosphinic amide76
5Tetrahydropyrrole1-(diphenylphosphoryl)pyrrolidine85
6Piperidine1-(diphenylphosphoryl)piperidine78
7Morpholine4-(diphenylphosphoryl)morpholine90
8Benzylamine (p-Cl)N-(4-chlorobenzyl)-P,P-diphenylphosphinic amide92
9Benzylamine (p-OCH3)N-(4-methoxybenzyl)-P,P-diphenylphosphinic amide85

Data sourced from a study on the amination of diphenyl phosphoryl azide. nih.gov

Derivatization and Functionalization of Biomolecules and Synthetic Scaffolds

The ability to selectively modify biomolecules and synthetic materials is crucial for developing new diagnostics, therapeutics, and functional materials. Azide chemistry plays a pivotal role in these functionalization strategies.

The chemo-enzymatic synthesis of glycosylated Peptide T serves as an excellent example of biomolecule derivatization. scispace.com In this process, a peptide is functionalized with a single N-acetylglucosamine residue using the dimethylphosphinothioic mixed anhydride method. scispace.com This initial chemical modification then allows for the enzymatic attachment of a much larger and more complex sialo biantennary oligosaccharide, transferred from a human transferrin glycopeptide. scispace.com The resulting heavily glycosylated peptide exhibits significantly increased stability against proteolytic degradation compared to its non-glycosylated counterparts. scispace.com This highlights how initial functionalization with a small, strategically placed group can enable substantial subsequent modifications that impart desirable biological properties. The azide group itself is a powerful functional handle for the derivatization of various scaffolds through reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Spectroscopic Characterization and Analytical Techniques

Vibrational Spectroscopy for Azide (B81097) Probe Studies

Vibrational spectroscopy serves as a powerful tool for investigating the local environment and dynamics of the azide group in dimethylphosphinothioic azide. The azide's vibrational frequencies are sensitive to its immediate surroundings, making it an effective probe of molecular interactions.

Infrared (IR) Spectroscopy of Azide Vibrational Modes

Infrared (IR) spectroscopy is fundamental in identifying the characteristic vibrational modes of the azide group. The azide moiety typically exhibits distinct stretching and bending vibrations. The most prominent of these is the asymmetric stretching mode (νas), which appears in a spectral region often free from other interfering absorptions, typically between 2000 cm⁻¹ and 2200 cm⁻¹. researchgate.net This strong absorption makes it an excellent spectroscopic marker.

For azido-containing compounds, the symmetric stretching mode (νs) and the bending mode (δ) are also present at lower frequencies. For instance, in a related compound, lupinine (B175516) azide, the asymmetric NNN stretching vibration is observed experimentally at 2096 cm⁻¹. mdpi.com Theoretical calculations for lupinine azide also predict vibrational modes localized in the azide group around 2100 cm⁻¹, 1250 cm⁻¹, and 650 cm⁻¹. mdpi.com The precise frequencies of these modes for dimethylphosphinothioic azide are influenced by the electronic effects of the dimethylphosphinothioic group and the surrounding solvent environment. The azide vibrational probe is generally considered superior to nitrile probes due to its larger extinction coefficient. nih.gov However, the IR absorbance profile of the azide can sometimes be complicated by Fermi resonances. nih.gov

Table 1: Characteristic IR Vibrational Modes of Azide Groups in Various Molecules

Vibrational ModeFrequency Range (cm⁻¹)MoleculeReference
Asymmetric Stretch (νas)~2100Lupinine Azide (calculated) mdpi.com
Asymmetric Stretch (νas)2096Lupinine Azide (experimental) mdpi.com
Symmetric Stretch (νs)~1250Lupinine Azide (calculated) mdpi.com
Bending (δ)~650Lupinine Azide (calculated) mdpi.com
Asymmetric Stretch (νas)2124.12′-azido-5-cyano-2′-deoxyuridine (in water) nih.gov
Asymmetric Stretch (νas)2111.52′-azido-5-cyano-2′-deoxyuridine (in THF) nih.gov
Asymmetric Stretch (νas)2113.52′-azido-5-cyano-2′-deoxyuridine (in methanol) nih.gov

Ultrafast Two-Dimensional Vibrational Spectroscopy (2D-IR)

Ultrafast two-dimensional infrared (2D-IR) spectroscopy is an advanced technique that provides information on the dynamics, interactions, and structures of molecular systems on a femtosecond to picosecond timescale. psu.edu It is analogous to 2D NMR but probes vibrational transitions. psu.edu This method is particularly useful for studying the solvation dynamics and local environmental fluctuations around the azide probe. researchgate.netrsc.org

In a 2D-IR experiment, a sequence of ultrashort infrared pulses is used to create a correlation map between the initial and final vibrational frequencies of the azide probe. researchgate.net The shape and evolution of the 2D-IR spectrum reveal information about processes such as spectral diffusion, which reflects the time scale of the fluctuations in the solvent shell surrounding the azide group. rsc.org Studies on other azide-containing molecules have shown that the spectral diffusion of the azide vibrational probe occurs on a picosecond timescale in various solvents, indicating its sensitivity to the dynamics of the surrounding solvent molecules. rsc.orgnih.gov This technique can distinguish between different solvation structures, as demonstrated by the different spectral diffusion times for organic and inorganic azides in ionic liquids. rsc.org

Time-Resolved Infrared Spectroscopy in Solvent Environment Analysis

Time-resolved infrared (TRIR) spectroscopy provides structural information about transient intermediates and the mechanisms of photoinduced reactions. unipr.it By initiating a reaction with a light pulse, TRIR can monitor changes in the IR spectrum as a function of time, allowing for the observation of short-lived species and changes in the surrounding environment. unipr.it

When applied to dimethylphosphinothioic azide, TRIR can be used to study its photochemistry, such as the dynamics of N₂ extrusion and the formation of the corresponding nitrene intermediate. The technique can also probe how the solvent environment influences these reaction pathways and the lifetimes of the intermediates. By analyzing the shifts in the azide vibrational frequency and the appearance of new bands corresponding to products or intermediates, a detailed picture of the reaction dynamics in different solvents can be constructed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of dimethylphosphinothioic azide. ¹H, ¹³C, ³¹P, and ¹⁵N NMR experiments would provide a complete picture of the molecule's atomic connectivity and local electronic environments.

¹H NMR: The proton NMR spectrum would show signals corresponding to the methyl groups attached to the phosphorus atom. The chemical shift, multiplicity (likely a doublet due to coupling with the ³¹P nucleus), and integration of these signals would confirm the presence and nature of the methyl groups.

¹³C NMR: The carbon NMR spectrum would similarly show a signal for the methyl carbons, which would also be split into a doublet due to coupling with the phosphorus atom.

³¹P NMR: The phosphorus-31 NMR spectrum is particularly informative, providing a single signal whose chemical shift is characteristic of the pentavalent, tetracoordinate phosphorus atom in the phosphinothioic azide environment.

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, could provide direct information about the three nitrogen atoms of the azide group, helping to understand the electronic structure and bonding within this moiety.

Mass Spectrometry (MS) in Analysis and Reaction Monitoring

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and fragmentation pattern of dimethylphosphinothioic azide. It is also valuable for monitoring the progress of reactions involving this compound.

Under electron impact (EI) or other ionization methods, the molecule will fragment in a characteristic manner. A key fragmentation pathway for many organic azides is the loss of a molecule of dinitrogen (N₂), leading to the formation of a nitrene intermediate. researchgate.netresearchgate.net The mass spectrum of dimethylphosphinothioic azide would therefore be expected to show a prominent peak corresponding to the [M - N₂]⁺ ion. Further fragmentation of this ion and other fragments would provide additional structural information. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, confirming the elemental composition.

Mass spectrometry can also be coupled with other techniques, such as gas chromatography (GC-MS) or liquid chromatography (LC-MS), to separate and identify dimethylphosphinothioic azide from complex mixtures or to monitor its transformation during a chemical reaction.

Computational and Theoretical Studies of Dimethylphosphinothioic Azide Chemistry

Quantum Chemical Investigations of Electronic Structure and Reactivity

A thorough understanding of a molecule's behavior begins with its electronic structure. For dimethylphosphinothioic azide (B81097), quantum chemical methods such as Density Functional Theory (DFT) would be instrumental in mapping its electron density distribution, identifying the nature of its chemical bonds, and determining key properties like bond lengths, bond angles, and dihedral angles.

Such studies would also reveal the molecule's frontier molecular orbitals (HOMO and LUMO), the energies of which are crucial for predicting its reactivity. The energy gap between the HOMO and LUMO, for instance, would provide insights into the molecule's kinetic stability and its susceptibility to electronic excitation. Molecular electrostatic potential (MEP) maps would further illustrate regions of positive and negative electrostatic potential, highlighting likely sites for nucleophilic and electrophilic attack.

Without specific computational data, any discussion of these parameters remains speculative. For illustrative purposes, a hypothetical table of calculated geometric parameters is presented below, which would be a typical output of such a study.

Hypothetical Calculated Geometric Parameters for Dimethylphosphinothioic Azide

Parameter Value
P-N Bond Length (Å) Data not available
N-N (alpha-beta) Bond Length (Å) Data not available
N-N (beta-gamma) Bond Length (Å) Data not available
P=S Bond Length (Å) Data not available
P-C Bond Length (Å) Data not available
P-N-N Bond Angle (°) Data not available
N-N-N Bond Angle (°) Data not available

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. For dimethylphosphinothioic azide, this could involve studying its thermal or photochemical decomposition, which are characteristic reactions of azides. Theoretical calculations could map the potential energy surface for the extrusion of dinitrogen (N2) and the formation of the corresponding highly reactive nitrene intermediate.

These models could determine the activation energies for various reaction pathways, identify transition state structures, and predict the products and any potential byproducts. For instance, the Curtius-type rearrangement of the resulting phosphinothioyl nitrene could be investigated.

The lack of published research in this area means that the specific pathways and energetic barriers for the reactions of dimethylphosphinothioic azide are not established.

Prediction of Spectroscopic Parameters and Molecular Dynamics

Computational chemistry is also widely used to predict spectroscopic data, which can aid in the experimental identification and characterization of a compound. For dimethylphosphinothioic azide, theoretical calculations could provide predictions of its vibrational (infrared and Raman) spectra, nuclear magnetic resonance (NMR) chemical shifts, and electronic (UV-Vis) absorption spectra.

For example, the calculated vibrational frequencies would correspond to the various stretching and bending modes within the molecule, such as the characteristic asymmetric and symmetric stretches of the azide group and the P=S double bond. Similarly, predicted NMR chemical shifts for the phosphorus-31 and proton nuclei would be invaluable for interpreting experimental spectra.

Molecular dynamics simulations could offer insights into the behavior of dimethylphosphinothioic azide over time at different temperatures, providing information on its conformational flexibility and intermolecular interactions in various phases.

Again, the absence of specific studies on this compound prevents the presentation of any concrete predicted spectroscopic data. A hypothetical table of key vibrational frequencies is included to demonstrate what such computational results would entail.

Hypothetical Predicted Vibrational Frequencies for Dimethylphosphinothioic Azide

Vibrational Mode Frequency (cm⁻¹)
N₃ Asymmetric Stretch Data not available
N₃ Symmetric Stretch Data not available
P=S Stretch Data not available
P-N Stretch Data not available

Derivatives and Analogues of Dimethylphosphinothioic Azide

Structural Variations within the Phosphinothioic Azide (B81097) Family

The phosphinothioic azide family is characterized by the presence of a P(=S)N₃ moiety. The substituents attached to the phosphorus atom significantly influence the stability, reactivity, and spectroscopic properties of these compounds. Variations can be broadly categorized by the nature of the organic groups (R¹, R²) attached to the phosphorus center in the general structure R¹R²P(=S)N₃.

Key Structural Variations Include:

Alkyl vs. Aryl Substitution: The electronic and steric nature of the substituents on the phosphorus atom plays a pivotal role. In dimethylphosphinothioic azide, the two methyl groups are electron-donating and sterically small. Replacing these with bulkier alkyl groups or with electron-withdrawing aryl groups, such as in diphenylphosphinothioic azide, alters the electrophilicity of the phosphorus center and the reactivity of the azide group.

Introduction of Heteroatoms: The incorporation of heteroatoms in the substituents can further modify the compound's properties, for instance, by introducing new coordination sites or altering solubility.

Compound R¹ Group R² Group Notable Features
Dimethylphosphinothioic AzideMethylMethylElectron-rich phosphorus center, relatively high nucleophilicity of the azide.
Diethylphosphinothioic AzideEthylEthylIncreased steric bulk compared to the dimethyl analogue.
Diphenylphosphinothioic AzidePhenylPhenylElectron-withdrawing phenyl groups increase the electrophilicity of the phosphorus atom.

Data table compiled from general principles of organophosphorus chemistry.

These structural modifications directly impact the bond angles and lengths within the P(=S)N₃ core, which in turn affects their reactivity profiles, particularly in reactions involving the azide moiety such as the Staudinger reaction and cycloadditions.

Synthesis and Reactivity of Closely Related Organophosphorus Azides (e.g., Dimethylphosphinothioic O-acid)

A closely related and synthetically important class of compounds are the phosphinothioic O-acids. While not containing an azide group themselves, they serve as crucial precursors to phosphinothioic azides and other derivatives.

Synthesis of Dimethylphosphinothioic O-acid:

The synthesis of O-alkyl or O-aryl phosphinothioic acids can be achieved through various methods. For instance, the mixed anhydride (B1165640) method has been successfully applied to the synthesis of O-aryl O-ethyl phenylphosphonothionates nih.gov. A plausible synthetic route to an O-ester of dimethylphosphinothioic acid could involve the reaction of dimethylphosphinothioic chloride with an appropriate alcohol. The resulting O-alkyl dimethylphosphinothioate can then be hydrolyzed to the corresponding acid.

Reactivity of Dimethylphosphinothioic O-acid and its Esters:

The reactivity of these compounds is centered around the P=S and P-O-R moieties. The thiono-thiolo rearrangement, where the sulfur and oxygen atoms switch positions, is a characteristic reaction of phosphinothioates. The O-esters of phosphinothioic acids are also valuable intermediates in the synthesis of more complex organophosphorus compounds. For example, they can undergo nucleophilic substitution at the phosphorus center.

Kinetic studies on the nucleophilic substitution reactions of O-aryl thionobenzoates have shown that the azide ion can be a highly effective nucleophile for thione esters, even more so than hydroxide (B78521) in some cases, due to its high polarizability nih.gov. This high reactivity of the azide ion is a key principle in the synthesis of phosphinothioic azides from suitable precursors.

Exploration of Structural Analogues in Synthetic Transformations

The synthetic utility of dimethylphosphinothioic azide and its analogues is most prominently demonstrated in their participation in a variety of fundamental organic reactions.

The Staudinger Reaction:

The Staudinger reaction is a classic transformation involving the reaction of an azide with a phosphine (B1218219) to form an iminophosphorane wikipedia.org. This reaction is a mild and efficient method for the reduction of azides to amines upon subsequent hydrolysis wikipedia.orgyoutube.com. Phosphinothioic azides, including dimethylphosphinothioic azide, are expected to undergo this reaction. The general mechanism involves the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to a phosphazide (B1677712) intermediate which then loses N₂ to form the iminophosphorane wikipedia.org.

The rate and efficiency of the Staudinger reaction can be influenced by the electronic properties of both the azide and the phosphine. For example, perfluoroaryl azides have been shown to undergo a fast Staudinger reaction with aryl phosphines nih.gov. The development of novel phosphines can also overcome some of the limitations of the conventional Staudinger reduction, such as sluggish reactions with certain azides researchgate.net.

Reactant 1 Reactant 2 Product Type Key Features
R¹R²P(=S)N₃R₃'PIminophosphoraneMild reduction of azide to amine (after hydrolysis). wikipedia.orgyoutube.com
R¹R²P(=S)N₃AlkyneTriazole[3+2] cycloaddition reaction.

This table illustrates the expected reactivity of phosphinothioic azides based on the known reactivity of organic azides.

Click Chemistry:

The azide-alkyne cycloaddition, a cornerstone of "click chemistry," provides a powerful tool for the construction of 1,2,3-triazoles organic-chemistry.org. While the copper-catalyzed version (CuAAC) is most common for terminal alkynes, ruthenium-catalyzed reactions (RuAAC) can be used for both terminal and internal alkynes to yield highly substituted triazoles organic-chemistry.org. Phosphinothioic azides can serve as the azide component in these cycloaddition reactions, allowing for the incorporation of a phosphinothioyl group into the resulting triazole ring. This opens up avenues for synthesizing novel heterocyclic compounds with potential applications in medicinal chemistry and materials science, as triazoles are known to exhibit a wide range of biological activities nih.gov. The ability to create functionalized reporter lipids via click chemistry highlights the versatility of this approach in chemical biology nih.gov.

Future Prospects and Research Opportunities in Dimethylphosphinothioic Azide Chemistry

Development of Novel Catalytic Methods for Reactions

The azide (B81097) functionality is a versatile precursor for the formation of nitrogen-containing compounds. Future research into dimethylphosphinothioic azide could explore the development of novel catalytic methods to control its reactivity and enhance its synthetic utility. While no specific catalytic reactions for dimethylphosphinothioic azide have been documented, the reactivity of other organic azides suggests several promising avenues for investigation.

Transition metal catalysis has been instrumental in advancing the chemistry of organic azides. mdpi.com Catalytic systems involving metals like copper, rhodium, and ruthenium could potentially be employed to mediate reactions such as C-H bond amination or the synthesis of nitrogen-containing heterocycles using dimethylphosphinothioic azide as a nitrene source. mdpi.com The development of such catalytic processes would offer a direct and atom-economical approach to valuable chemical entities.

Furthermore, the well-established Staudinger reaction, which involves the reaction of an azide with a phosphine (B1218219) to form an iminophosphorane, presents another area for catalytic innovation. wikipedia.orgnih.gov While this reaction is typically stoichiometric, the development of a catalytic version would significantly enhance its efficiency and sustainability. organic-chemistry.org Research could focus on designing phosphine catalysts that can be regenerated in situ, thereby reducing waste and expanding the reaction's applicability. whiterose.ac.uk

Expanding Synthetic Scope and Applications

The synthetic potential of dimethylphosphinothioic azide remains to be unlocked. Based on the known chemistry of analogous compounds like diphenylphosphoryl azide (DPPA), a wide range of transformations could be envisioned. nih.govresearchgate.net

One of the most prominent applications of organic azides is in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.orgnih.govsigmaaldrich.com This reaction allows for the efficient and specific formation of 1,2,3-triazoles, which are valuable scaffolds in medicinal chemistry and materials science. nih.gov Investigating the participation of dimethylphosphinothioic azide in CuAAC and other click reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), would be a significant step in expanding its synthetic utility. nih.gov

Moreover, the azide group can serve as a precursor to amines via reduction, such as the Staudinger reduction. wikipedia.orgalfa-chemistry.com This transformation is particularly mild and chemoselective, making it suitable for complex molecule synthesis. The development of efficient reduction protocols for dimethylphosphinothioic azide would establish it as a valuable reagent for introducing amino functionalities.

The azide moiety can also participate in various cycloaddition reactions and rearrangements to form a diverse array of heterocyclic compounds. nih.gov Exploring the reactivity of dimethylphosphinothioic azide under thermal or photochemical conditions could lead to the discovery of novel synthetic routes to previously inaccessible molecular architectures.

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